molecular formula C11H8ClNO3 B1368209 phthaloyl-L-alanine chloride CAS No. 4306-25-6

phthaloyl-L-alanine chloride

Cat. No.: B1368209
CAS No.: 4306-25-6
M. Wt: 237.64 g/mol
InChI Key: FVLYPXOSHYZOPT-LURJTMIESA-N
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Description

Phthaloyl-L-alanine chloride is a useful research compound. Its molecular formula is C11H8ClNO3 and its molecular weight is 237.64 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Phthaloyl-L-alanine chloride plays a significant role in biochemical reactions, particularly in the inhibition of enzymatic processes. It has been shown to bind to peptidyl molecules, leading to the immobilization of these molecules and inhibition of their reaction mechanisms . This binding can occur through enzymatic inactivation or hydrogen bonding with chloride ions. Notably, this compound interacts with caspases, a family of protease enzymes involved in apoptosis. Molecular modeling studies suggest that this compound may inhibit caspases by binding to the enzyme’s active site .

Cellular Effects

This compound has been observed to influence various cellular processes. It exhibits anti-inflammatory and immunomodulatory properties by suppressing nitric oxide production in murine cells stimulated with lipopolysaccharide . Additionally, this compound does not exhibit significant cytotoxicity in vitro when tested against tumor cells and spleen cell cultures of BALB/c mice . This compound also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β by macrophages .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits caspases by binding to their active sites, thereby preventing the proteolytic cleavage of target proteins involved in apoptosis . This inhibition can lead to the suppression of apoptotic pathways and modulation of cell death processes. Additionally, this compound’s ability to bind to peptidyl molecules and immobilize them further contributes to its inhibitory effects on enzymatic reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, typically between 10°C and 25°C

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that this compound exhibits anti-inflammatory activity at specific concentrations, with compounds such as phthaloyl-phenylalanine showing significant activity . The threshold effects and potential toxic or adverse effects at high doses need to be carefully evaluated to ensure safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. The compound’s role in inhibiting caspases and other proteases highlights its involvement in apoptotic pathways . Additionally, its interactions with nitric oxide synthase and other enzymes involved in inflammatory responses further underscore its significance in modulating metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound’s interactions with transporters and binding proteins play a crucial role in its localization and accumulation within cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is a key factor influencing its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-6(9(12)14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-6H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLYPXOSHYZOPT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.